(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid
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Overview
Description
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is a complex organic compound with isotopic labeling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves multiple steps, including the incorporation of isotopic labels. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials, which are isotopically labeled.
Reaction Steps:
Reaction Conditions: Typical conditions include controlled temperatures, specific pH levels, and the use of catalysts to ensure the incorporation of isotopic labels without compromising the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is used as a labeled compound for studying reaction mechanisms and pathways. Its isotopic labels allow for detailed tracking of molecular transformations.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme interactions. The isotopic labels provide a means to trace the compound through various biological processes.
Medicine
In medicine, the compound has potential applications in drug development and diagnostic imaging. Its unique structure and isotopic labels make it a valuable tool for studying drug interactions and metabolic processes.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its isotopic labels provide insights into reaction mechanisms and material properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves its interaction with specific molecular targets The isotopic labels allow for detailed studies of these interactions, revealing the pathways and molecular targets involved
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isotopically labeled amino acids and peptides. These compounds share structural similarities but differ in the specific isotopic labels and functional groups present.
Uniqueness
The uniqueness of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid lies in its specific isotopic labeling and the resulting applications. The combination of isotopic labels and functional groups provides a versatile tool for various scientific studies, making it distinct from other similar compounds.
Biological Activity
The compound (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is a complex organic molecule notable for its isotopic labeling and structural characteristics. This compound is part of the amino acid class and features both an amino group and a carboxylic acid group. The presence of isotopes such as nitrogen-15 (^15N) and carbon-13 (^13C) enhances its utility in biological research, particularly in tracing metabolic pathways and studying molecular interactions.
Molecular Characteristics
- Molecular Formula : C8H17N5O3
- Molecular Weight : 217.25 g/mol
- IUPAC Name : (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors in biological systems. The isotopic labels allow researchers to track the compound's interactions and transformations within these systems. The incorporation of ^15N and ^13C assists in elucidating metabolic pathways during studies on protein synthesis and enzyme activity.
Applications in Research
The compound has several applications across different fields:
- Metabolic Studies : Used to trace the incorporation of isotopically labeled atoms into biomolecules.
- Drug Development : Aids in understanding pharmacokinetics and metabolism of new compounds.
- Structural Biology : Useful in NMR spectroscopy to determine the structure of proteins and other biomolecules.
Comparative Analysis with Similar Compounds
The following table compares the unique features of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid with other amino acids:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Glycine | Simplest amino acid | Neurotransmitter | No substitutions |
L-Alanine | Methyl group | Energy metabolism | Non-polar side chain |
L-Lysine | Additional amine | Protein synthesis | Positively charged |
L-Tyrosine | Aromatic ring | Precursor to neurotransmitters | Hydroxyl group |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid | Multiple isotopic labels | Potentially diverse interactions with biological targets | Enhanced tracking capabilities |
Case Studies
Recent studies have highlighted the potential therapeutic mechanisms of this compound:
- Inhibition Studies : Research has shown that compounds with similar structural features can inhibit specific transporters like ASCT2 (SLC1A5), which is involved in glutamine transport in cancer cells. The discovery of novel inhibitors has demonstrated improved potency compared to previous compounds .
- Metabolic Tracing : In metabolic studies using isotopically labeled compounds like this one, researchers have been able to trace the pathways of amino acids through various metabolic processes in mammalian cells.
Properties
Molecular Formula |
C8H17N5O3 |
---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1 |
InChI Key |
JLXVRFDTDUGQEE-QCCJAHHMSA-N |
Isomeric SMILES |
C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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